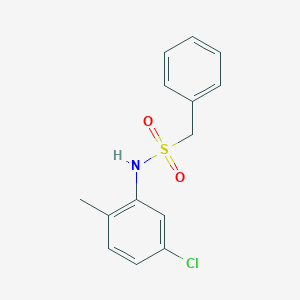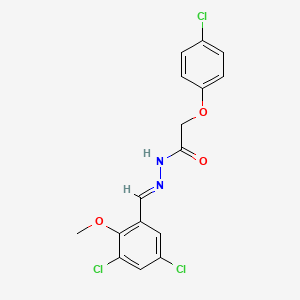![molecular formula C21H23ClN4O2 B5698703 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine acts as a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1), which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, this compound reduces the release of stress hormones such as cortisol, which can have a calming effect on the body and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine for lab experiments is its selectivity for the CRF1 receptor, which allows for more precise targeting of the stress response system. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments over a prolonged period of time.
Orientations Futures
There are several potential future directions for research on 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD), as it has been shown to reduce the symptoms of anxiety and depression in animal models of PTSD. Additionally, further research is needed to determine its potential as an anti-cancer agent and to explore its effects on other physiological systems beyond the stress response.
Méthodes De Synthèse
The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with ethoxyphenylpiperazine to form the final product, this compound.
Applications De Recherche Scientifique
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have anxiolytic and anti-depressant effects in animal models, making it a potential treatment for anxiety and depression disorders. In addition, it has been shown to inhibit the growth of certain cancer cells, indicating its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-2-27-19-9-4-3-8-18(19)26-12-10-25(11-13-26)15-20-23-21(24-28-20)16-6-5-7-17(22)14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYPCZBUFIWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)

![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)





![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)

